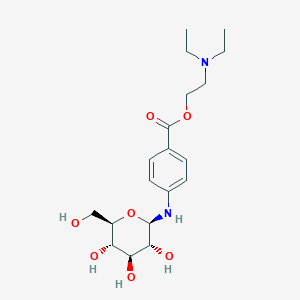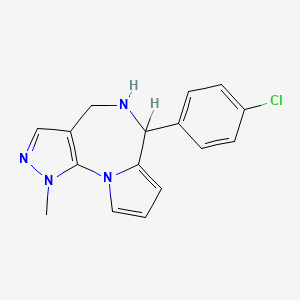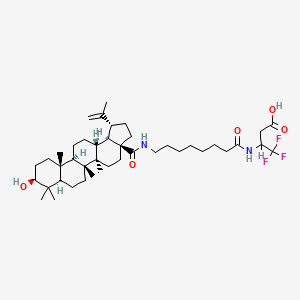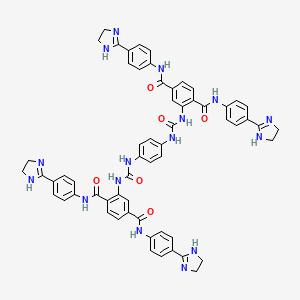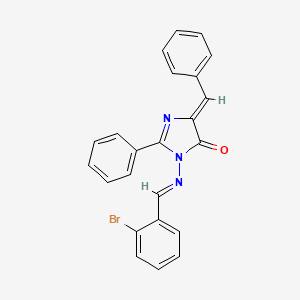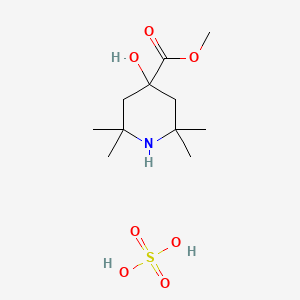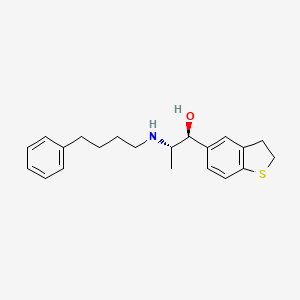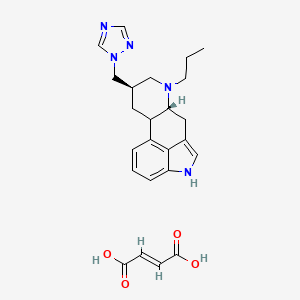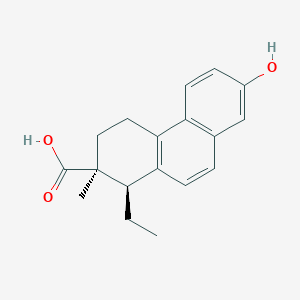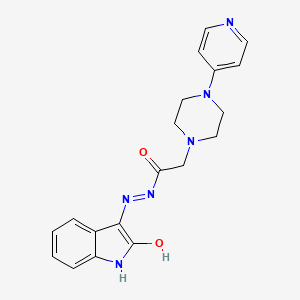
1-Piperazineacetic acid, 4-(4-pyridyl)-, (2-oxo-3-indolinylidene)hydrazide, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazineacetic acid, 4-(4-pyridyl)-, (2-oxo-3-indolinylidene)hydrazide, (Z)- is a complex organic compound with the molecular formula C19H20N6O2 and a molecular weight of 364.4011 This compound is known for its unique structure, which includes a piperazine ring, a pyridyl group, and an indolinylidene hydrazide moiety
Méthodes De Préparation
The synthesis of 1-Piperazineacetic acid, 4-(4-pyridyl)-, (2-oxo-3-indolinylidene)hydrazide, (Z)- involves several stepsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
1-Piperazineacetic acid, 4-(4-pyridyl)-, (2-oxo-3-indolinylidene)hydrazide, (Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Condensation: Condensation reactions involving the compound can lead to the formation of larger, more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various derivatives of the original compound with modified functional groups .
Applications De Recherche Scientifique
1-Piperazineacetic acid, 4-(4-pyridyl)-, (2-oxo-3-indolinylidene)hydrazide, (Z)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: It is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Mécanisme D'action
The mechanism of action of 1-Piperazineacetic acid, 4-(4-pyridyl)-, (2-oxo-3-indolinylidene)hydrazide, (Z)- involves its interaction with specific molecular targets and pathways in the body. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Piperazineacetic acid, 4-(4-pyridyl)-, (2-oxo-3-indolinylidene)hydrazide, (Z)- can be compared with other similar compounds, such as:
1-Piperazineacetic acid derivatives: These compounds share the piperazineacetic acid core but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridyl-containing compounds: Compounds with pyridyl groups often exhibit similar reactivity and applications, but the presence of the indolinylidene hydrazide moiety in 1-Piperazineacetic acid, 4-(4-pyridyl)-, (2-oxo-3-indolinylidene)hydrazide, (Z)- makes it unique.
Indolinylidene hydrazide derivatives: These compounds share the indolinylidene hydrazide structure but differ in other parts of the molecule, resulting in different properties and applications.
Propriétés
Numéro CAS |
86889-04-5 |
|---|---|
Formule moléculaire |
C19H20N6O2 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(4-pyridin-4-ylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C19H20N6O2/c26-17(22-23-18-15-3-1-2-4-16(15)21-19(18)27)13-24-9-11-25(12-10-24)14-5-7-20-8-6-14/h1-8,21,27H,9-13H2 |
Clé InChI |
XYFYGRPRGQWRSP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC(=O)N=NC2=C(NC3=CC=CC=C32)O)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-one](/img/structure/B15191751.png)
